Lipophilicity Differential: 4-Methyl vs. 4-Amino Substituent Controls XLogP3
The target compound (4-methyl) exhibits an XLogP3 of 0.6, significantly higher than the 4-amino analog (CAS 1374509-33-7) with XLogP3 = 0.2 [1]. This 0.4-log-unit increase corresponds to an approximately 2.5-fold higher calculated partition coefficient, predicting enhanced passive membrane permeability. The difference arises solely from the replacement of the polar 4‑NH₂ group with a lipophilic 4‑CH₃ group, while all other substituents remain identical [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide (CAS 1374509-33-7): XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5-fold higher partition coefficient) |
| Conditions | XLogP3 algorithm v3.0 (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; a 0.4-unit difference can shift a compound between CNS-penetrant and peripherally-restricted property space, making the correct analog critical for SAR campaigns.
- [1] PubChem. Compound Summary: 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. CID 66485236. XLogP3 = 0.2. View Source
- [2] PubChem. Compound Summary: 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. CID 66485237. XLogP3 = 0.6. View Source
